

# Pharmacokinetic and pharmacodynamic comparison of BMS-986120 and BMS-986141

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Analysis of the Pharmacokinetics and Pharmacodynamics of BMS-986120 and BMS-986141, Novel PAR4 Antagonists

### Introduction

BMS-986120 and BMS-986141 are orally bioavailable, small-molecule antagonists of the protease-activated receptor 4 (PAR4), a key receptor involved in thrombin-mediated platelet activation.[1][2] Developed by Bristol Myers Squibb, these compounds were investigated as novel antiplatelet agents with the potential for a better safety profile, particularly a lower bleeding risk, compared to existing antithrombotic therapies.[3][4] Both molecules function by selectively and reversibly inhibiting PAR4, thereby modulating platelet aggregation and thrombus formation.[5] This guide provides a detailed comparison of their pharmacokinetic and pharmacodynamic properties based on preclinical and Phase I clinical trial data. Although clinical development for both compounds has been discontinued, the data generated remains valuable for researchers in the field of thrombosis and hemostasis.

## **Chemical Properties**



| Feature             | BMS-986120                                  | BMS-986141                                  |
|---------------------|---------------------------------------------|---------------------------------------------|
| Chemical Formula    | C23H23N5O5S2                                | C27H23N5O5S2                                |
| Molecular Weight    | 513.6 g/mol                                 | 561.6 g/mol                                 |
| Class               | Imidazothiadiazole derivative               | Imidazothiadiazole derivative               |
| Mechanism of Action | Oral, reversible, selective PAR4 antagonist | Oral, reversible, selective PAR4 antagonist |

## **Pharmacokinetic Comparison**

Both BMS-986120 and BMS-986141 exhibit dose-proportional pharmacokinetics in healthy human subjects. They are rapidly absorbed with distinct elimination half-lives.

## Table 1: Pharmacokinetic Parameters in Healthy Adults (Single Ascending Dose Studies)



| Parameter                      | BMS-986120                              | BMS-986141                                     |
|--------------------------------|-----------------------------------------|------------------------------------------------|
| Dose Range                     | 0.5 - 180 mg                            | 0.5 - 150 mg                                   |
| Tmax (Median)                  | 1 - 3 hours                             | 1.8 - 2.8 hours                                |
| Cmax (3.0 mg)                  | 27.3 ng/mL                              | N/A                                            |
| Cmax (180 mg)                  | 1536 ng/mL                              | N/A                                            |
| Cmax (2.5 mg)                  | N/A                                     | 17.6 ng/mL                                     |
| Cmax (150 mg)                  | N/A                                     | 958 ng/mL                                      |
| AUC <sub>0</sub> -inf (3.0 mg) | 164 h <i>ng/mL</i>                      | N/A                                            |
| AUC <sub>0</sub> -inf (180 mg) | 15,603 hng/mL                           | N/A                                            |
| AUC <sub>0</sub> -inf (2.5 mg) | N/A                                     | 183 h <i>ng/mL</i>                             |
| AUC <sub>0</sub> -inf (150 mg) | N/A                                     | 9207 hng/mL                                    |
| Half-life (t½)                 | 44.7 - 84.1 hours                       | 33.7 - 44.7 hours                              |
| Accumulation Index             | ~2-fold increase in AUC at steady state | 1.3- to 2-fold increase in AUC at steady state |

## **Pharmacodynamic Comparison**

The primary pharmacodynamic effect of both compounds is the inhibition of PAR4-agonist peptide (AP)-induced platelet aggregation. Both have demonstrated potent and selective inhibition of PAR4, with no significant impact on PAR1-mediated platelet activation.

# Table 2: Pharmacodynamic Effects on Platelet Aggregation



| Feature                                                               | BMS-986120                          | BMS-986141                          |
|-----------------------------------------------------------------------|-------------------------------------|-------------------------------------|
| IC₅₀ (PAR4-induced Ca²+<br>mobilization)                              | 0.56 nM                             | N/A                                 |
| IC <sub>50</sub> (PAR4-AP induced platelet aggregation, human blood)  | 9.5 nM                              | 1.8 nM                              |
| IC <sub>50</sub> (PAR4-AP induced platelet aggregation, monkey blood) | 2.1 nM                              | 1.3 nM                              |
| SAD Study (≥80% inhibition of PAR4-AP induced aggregation)            | ≥75 mg dose sustained for ≥24 hours | ≥75 mg dose sustained for ≥24 hours |
| MAD Study (Complete inhibition of PAR4-AP induced aggregation)        | ≥10 mg daily for ~7 days            | ≥10 mg daily                        |
| Effect on PAR1-AP induced aggregation                                 | No effect observed                  | No effect observed                  |

## **Preclinical Efficacy and Safety in Cynomolgus Monkeys**

Preclinical studies in cynomolgus monkeys provided a direct comparison of the antithrombotic efficacy and bleeding risk of BMS-986120 and BMS-986141.

Table 3: Preclinical Comparison in a Monkey Model of Arterial Thrombosis

| Parameter                             | BMS-986120                   | BMS-986141                                                              |
|---------------------------------------|------------------------------|-------------------------------------------------------------------------|
| Dose for ~80% Thrombosis<br>Reduction | 1 mg/kg (82% reduction)      | 0.5 mg/kg (88% reduction)                                               |
| Effect on Bleeding Time               | Minimal impact on hemostasis | 1.2-fold increase in mesenteric<br>artery bleeding time at 0.5<br>mg/kg |



These preclinical data suggest that both compounds have a favorable therapeutic window, with robust antithrombotic activity at doses that cause minimal prolongation of bleeding time.

## **Signaling Pathway and Experimental Workflow**

The diagrams below illustrate the targeted signaling pathway and a general workflow for evaluating the pharmacodynamics of these PAR4 antagonists.



Click to download full resolution via product page

Caption: PAR4 signaling pathway in platelets and the inhibitory action of BMS compounds.





Click to download full resolution via product page

Caption: Experimental workflow for assessing pharmacodynamic effects on platelet aggregation.

# **Experimental Protocols Pharmacokinetic Analysis**

Pharmacokinetic parameters were determined in Phase I, randomized, double-blind, placebocontrolled, single- and multiple-ascending-dose studies in healthy human participants.

 Sample Collection: Blood samples were collected at predefined time points before and after oral administration of the study drug.



- Bioanalysis: Plasma concentrations of BMS-986120 and BMS-986141 were determined using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
- Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life were calculated from the plasma concentration-time profiles using non-compartmental analysis.

### **Pharmacodynamic Analysis (Platelet Aggregation)**

The pharmacodynamic effects were assessed by measuring the inhibition of PAR4-agonist peptide (AP)-induced platelet aggregation ex vivo.

- Sample Preparation: Platelet-rich plasma (PRP) was prepared from whole blood samples collected from study participants.
- Assay Principle: The assay is based on light transmission aggregometry. An increase in light transmission through the PRP sample corresponds to an increase in platelet aggregation.
- Procedure:
  - PRP is placed in an aggregometer.
  - A PAR4 agonist peptide (e.g., 12.5 μM PAR4-AP) is added to induce platelet aggregation.
  - The change in light transmittance is recorded over time.
  - The extent of aggregation is compared to a pre-dose baseline to calculate the percentage of inhibition.
- Selectivity Assessment: To assess selectivity, other platelet agonists such as PAR1-AP, ADP, and collagen were used in separate experiments to confirm that the inhibitory effect was specific to the PAR4 pathway.

## Conclusion

BMS-986120 and BMS-986141 are potent and selective PAR4 antagonists with predictable, dose-proportional pharmacokinetics and concentration-dependent pharmacodynamics. Both compounds demonstrated robust inhibition of platelet aggregation in clinical studies and significant antithrombotic efficacy with a favorable bleeding profile in preclinical models. While



BMS-986120 has a longer half-life, both compounds showed sustained pharmacodynamic effects. The data from these investigations provide a strong rationale for the continued exploration of PAR4 antagonism as a promising antiplatelet strategy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. First-in-human study to assess the safety, pharmacokinetics, and pharmacodynamics of BMS-986141, a novel, reversible, small-molecule, PAR4 agonist in non-Japanese and Japanese healthy participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New oral protease-activated receptor 4 antagonist BMS-986120: tolerability, pharmacokinetics, pharmacodynamics, and gene variant effects in humans PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Pharmacokinetic and pharmacodynamic comparison of BMS-986120 and BMS-986141]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15135264#pharmacokinetic-and-pharmacodynamic-comparison-of-bms-986120-and-bms-986141]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com